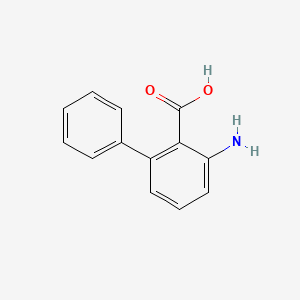
3-Aminobiphenyl-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminobiphenyl-2-carboxylic acid: is an organic compound with the molecular formula C13H11NO2 It is a derivative of biphenyl, where an amino group is attached to the third position and a carboxylic acid group is attached to the second position of the biphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxidation of Aromatic Compounds: One common method to prepare carboxylic acids, including 3-Aminobiphenyl-2-carboxylic acid, is through the oxidation of aromatic compounds.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.
Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide (CO2) followed by acid hydrolysis to produce the carboxylic acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes or the use of advanced catalytic systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Aminobiphenyl-2-carboxylic acid can undergo oxidation reactions, where the amino group can be oxidized to form nitro derivatives.
Reduction: The compound can also undergo reduction reactions, where the carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Aminobiphenyl-2-carboxylic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving aromatic amino acids.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials that require specific chemical properties.
Mécanisme D'action
The mechanism by which 3-Aminobiphenyl-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Aminobiphenyl: Similar structure but with the amino group at the second position.
4-Aminobiphenyl: Amino group at the fourth position, known for its use in dye production.
3-Aminobiphenyl: Lacks the carboxylic acid group, used in the synthesis of other organic compounds.
Uniqueness: 3-Aminobiphenyl-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the biphenyl ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
4432-98-8 |
|---|---|
Formule moléculaire |
C13H11NO2 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
2-amino-6-phenylbenzoic acid |
InChI |
InChI=1S/C13H11NO2/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8H,14H2,(H,15,16) |
Clé InChI |
LKIOVYMETOAPEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=CC=C2)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


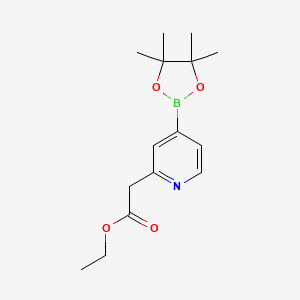
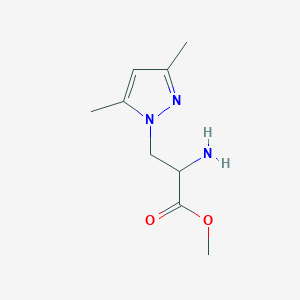
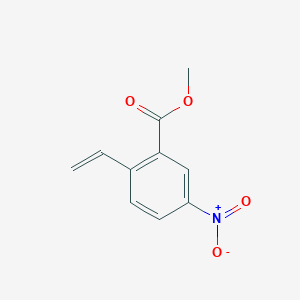
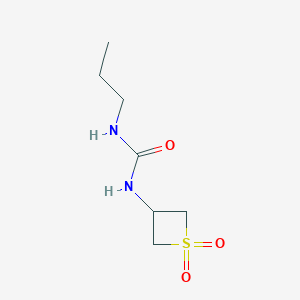

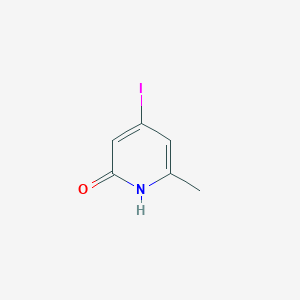
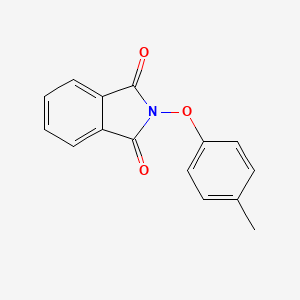

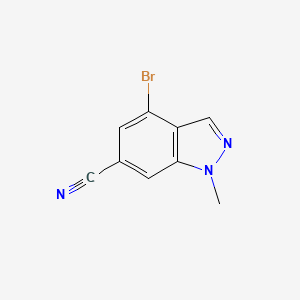
![Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13016614.png)
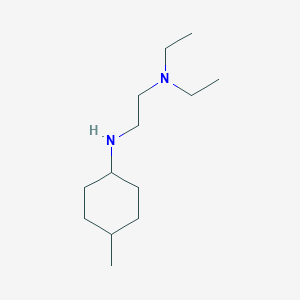
![(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13016628.png)
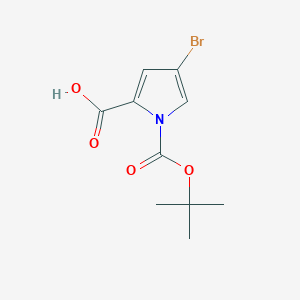
![6-Bromo-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B13016638.png)
